6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine
Description
6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine is a synthetic quinoline derivative with a bromine substituent at the 6-position, an ethyl group at the 8-position, and a methylated amine at the N4 position of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities .
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-8-ethyl-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-7-4-8(13)5-9-11(7)16-6-10(14)12(9)15-2/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
AHTYHYAICLZJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 8-ethyl-N4-methylquinoline-3,4-diamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-3,4-dione derivatives, while substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA replication or protein synthesis . In cancer research, it may act by inhibiting key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine with structurally related quinoline derivatives:
Key Observations:
- Bromine at the 6-position is conserved in several antitumor intermediates, suggesting a role in target binding .
- Biological Activity: Quinazoline derivatives like IC2 exhibit strong DNA intercalation, but quinoline-based diamines (e.g., 5-bromo-6-methylquinolin-8-amine) may offer superior selectivity due to larger aromatic systems .
Biological Activity
6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN3, with a molecular weight of approximately 280.14 g/mol. The compound features a bromine atom at the 6-position and an ethyl group at the 8-position, along with an N4-methyl substitution, which enhances its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures inhibit bacterial growth by interfering with DNA replication and protein synthesis pathways. Specific studies have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Table 1: Antimicrobial activity of this compound against various bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition. The quinoline scaffold is known for its ability to interact with various biological targets, enhancing its efficacy as an anticancer agent.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MCF-7 | 7.8 | DNA intercalation |
| A549 | 6.5 | Enzyme inhibition (topoisomerase) |
Table 2: Anticancer activity of this compound against various cancer cell lines.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cellular processes such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
Case Studies
A recent study focused on the synthesis and biological evaluation of derivatives of quinoline compounds, including this compound. The study found that modifications to the quinoline scaffold significantly affected both antimicrobial and anticancer activities.
Study Highlights:
- Objective : To evaluate the effect of structural modifications on the biological activity of quinoline derivatives.
- Methodology : Synthesis of various derivatives followed by in vitro testing against selected bacterial strains and cancer cell lines.
- Findings : The study confirmed that specific substitutions enhanced antimicrobial potency while maintaining or improving anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
